(R)-eIF4A3-IN-2 is a small molecule compound that has garnered attention for its role in modulating the activity of the eukaryotic translation initiation factor 4A3. This factor is crucial in various cellular processes including mRNA splicing, nonsense-mediated decay, and ribosome biogenesis. The compound is classified within the broader category of RNA helicase inhibitors, specifically targeting eIF4A3, which is known to influence gene expression and cellular responses to stress.
(R)-eIF4A3-IN-2 was identified through pharmacological screening aimed at elucidating the functions of eIF4A3 in cellular contexts. The compound is categorized as an allosteric inhibitor, which means it binds to a site other than the active site of the target protein, thereby inducing conformational changes that affect its activity. This classification is significant as it highlights the potential for selective modulation of eIF4A3's functions without completely inhibiting its activity, allowing for nuanced control over cellular processes.
The synthesis of (R)-eIF4A3-IN-2 involves several key steps that typically include:
Technical details regarding specific reagents and conditions used in these steps can vary based on the laboratory protocols employed.
The molecular structure of (R)-eIF4A3-IN-2 features a unique arrangement of atoms that facilitates its interaction with eIF4A3. Key structural data include:
The specific stereochemistry of (R)-eIF4A3-IN-2 plays a critical role in its biological activity, influencing how effectively it can modulate eIF4A3 function.
(R)-eIF4A3-IN-2 participates in various chemical reactions primarily through its interaction with biological targets rather than undergoing traditional chemical transformations. Notably:
These interactions are often studied using biochemical assays that measure changes in RNA binding or translation rates in cellular models.
The mechanism of action for (R)-eIF4A3-IN-2 involves several key processes:
Data supporting these mechanisms often come from transcriptomic analyses and functional assays demonstrating changes in gene expression profiles following treatment with (R)-eIF4A3-IN-2.
The physical and chemical properties of (R)-eIF4A3-IN-2 include:
These properties are essential for understanding how (R)-eIF4A3-IN-2 behaves in biological systems and its potential for use in therapeutic settings.
(R)-eIF4A3-IN-2 has several scientific applications:
The ongoing research into (R)-eIF4A3-IN-2 continues to unveil its potential applications across multiple fields within biomedical research.
Eukaryotic translation initiation factor 4A-3 (eukaryotic translation initiation factor 4A-3) is an adenosine triphosphate-dependent ribonucleic acid helicase belonging to the Aspartate-Glutamate-Alanine-Aspartate box protein superfamily. Unlike its paralogs (eukaryotic translation initiation factor 4A-1 and eukaryotic translation initiation factor 4A-2), which function in cytoplasmic translation initiation, eukaryotic translation initiation factor 4A-3 operates primarily within nuclear ribonucleic acid metabolism pathways. It serves as a structural and catalytic core of the exon junction complex, a dynamic multiprotein assembly deposited onto spliced messenger ribonucleic acid during spliceosome activity. This strategic positioning enables eukaryotic translation initiation factor 4A-3 to influence multiple post-transcriptional processes, including messenger ribonucleic acid export, localization, translation efficiency, and quality control surveillance. Its adenosine triphosphatase-dependent helicase activity, regulated through conformational changes induced by exon junction complex partners, allows eukaryotic translation initiation factor 4A-3 to modulate ribonucleic acid secondary structures and protein-ribonucleic acid interactions critical for gene expression fidelity.
Eukaryotic translation initiation factor 4A-3 nucleates exon junction complex assembly through a tightly orchestrated sequence of macromolecular interactions. During splicing, the spliceosome recruits eukaryotic translation initiation factor 4A-3 via an adaptor protein, cell division cycle 5 like protein, forming a pre-exon junction complex. Subsequent binding of the Magoh-ribonucleic acid binding motif protein 8A heterodimer locks eukaryotic translation initiation factor 4A-3 in an adenosine triphosphate-bound "closed" conformation, trapping it onto spliced messenger ribonucleic acid approximately 20-24 nucleotides upstream of exon-exon junctions [4] [6]. This complex serves as a binding platform for auxiliary proteins, including metastatic lymph node 51 protein, Aly/REF export factor, and upstream frameshift 3, transforming the core into a mature exon junction complex [9].
The adenosine triphosphatase and helicase activities of eukaryotic translation initiation factor 4A-3 are precisely regulated within this complex. Metastatic lymph node 51 protein stimulates adenosine triphosphate hydrolysis and ribonucleic acid unwinding, whereas Magoh-ribonucleic acid binding motif protein 8A inhibits these activities, stabilizing ribonucleic acid binding [1] [4]. This regulation facilitates the exon junction complex's function as a molecular "placeholder," marking splice junctions and communicating splicing history to downstream processes. Structural analyses reveal that phosphorylation at threonine 163 (by cyclin-dependent kinase 1 or cyclin-dependent kinase 2) modulates eukaryotic translation initiation factor 4A-3's interactions, influencing exon junction complex disassembly dynamics and nonsense-mediated decay efficiency [4] [8].
Table 1: Core Components of the Exon Junction Complex and Their Functional Roles
Protein Component | Primary Function in Exon Junction Complex | Interaction with eukaryotic translation initiation factor 4A-3 |
---|---|---|
eukaryotic translation initiation factor 4A-3 | ATP-dependent RNA helicase activity; Structural scaffold | Self-nucleation center |
Magoh | Stabilizes eukaryotic translation initiation factor 4A-3-RNA binding; Inhibits ATPase activity | Forms heterodimer with ribonucleic acid binding motif protein 8A that binds eukaryotic translation initiation factor 4A-3 |
ribonucleic acid binding motif protein 8A | Partner of Magoh; Recruits peripheral exon junction complex factors | Forms heterodimer with Magoh that binds eukaryotic translation initiation factor 4A-3 |
Metastatic lymph node 51 protein | Stimulates eukaryotic translation initiation factor 4A-3 ATPase/helicase activity; Enhances RNA binding affinity | Binds directly to eukaryotic translation initiation factor 4A-3; Triggers tetrameric exon junction complex formation |
Beyond its canonical exon junction complex role, eukaryotic translation initiation factor 4A-3 directly regulates transcript-selective processes. In nonsense-mediated decay, exon junction complexes downstream of premature termination codons recruit upstream frameshift proteins, leading to messenger ribonucleic acid degradation. Eukaryotic translation initiation factor 4A-3 depletion disrupts this process, causing accumulation of aberrant transcripts [4] [10]. Pharmacological inhibition of eukaryotic translation initiation factor 4A-3 using small-molecule allosteric inhibitors (eutomers) significantly increases nonsense-mediated decay-sensitive transcripts genome-wide, confirming its centrality in messenger ribonucleic acid quality control [1].
eukaryotic translation initiation factor 4A-3 also modulates alternative splicing outcomes. Transcriptome analyses following graded eukaryotic translation initiation factor 4A-3 inhibition reveal dose-dependent increases in alternative splicing events, particularly exon skipping and intron retention. These events display distinct enrichment patterns of ribonucleic acid binding protein motifs, suggesting eukaryotic translation initiation factor 4A-3 influences splice site selection through interactions with splicing regulators [1] [5]. For example, in pancreatic ductal adenocarcinoma, eukaryotic translation initiation factor 4A-3 overexpression correlates with oncogenic splicing profiles, and its depletion alters spliceosome landscapes, affecting thousands of events [5].
An unexpected function involves stress granule dynamics. Under cellular stress, eukaryotic translation initiation factor 4A-3 is required for stress granule induction and maintenance. Inhibition suppresses stress granule formation, partly through dysregulating key scaffold proteins (ras GTPase-activating protein-binding protein 1 and T-cell intracellular antigen 1) [1]. Furthermore, eukaryotic translation initiation factor 4A-3 localizes to nucleoli, integrating with the small subunit processome to regulate ribosomal ribonucleic acid processing and ribosome biogenesis. Depletion triggers ribosome biogenesis stress, activating p53 via ribosomal protein-mediated checkpoint responses [2] [7].
Table 2: Post-Transcriptional Processes Regulated by eukaryotic translation initiation factor 4A-3
Cellular Process | Mechanism of eukaryotic translation initiation factor 4A-3 Involvement | Functional Consequence |
---|---|---|
Nonsense-Mediated Decay | Serves as EJC core component positioned upstream of exon junctions; Recruits UPF complexes to mRNAs with premature termination codons | Degradation of aberrant mRNAs; Prevention of truncated protein production |
Alternative Splicing | Modulates splice site selection through RNA helicase activity; Influences recognition of regulatory motifs by splicing factors | Altered ratios of mRNA isoforms; Generation of proteomic diversity |
Stress Granule Formation | Regulates expression of scaffold proteins (ras GTPase-activating protein-binding protein 1, T-cell intracellular antigen 1); Direct RNA binding under stress | Dynamic assembly/disassembly of mRNA-silencing granules; Cell survival during stress |
Ribosome Biogenesis | Resides in nucleoli; Clears R-loops during ribosomal RNA processing; Integrates with small subunit processome | Production of ribosomal subunits; Activation of ribosome biogenesis checkpoints upon impairment |
Dysregulated eukaryotic translation initiation factor 4A-3 expression or activity contributes significantly to human diseases, particularly cancer. Bioinformatics analyses consistently show eukaryotic translation initiation factor 4A-3 overexpression across diverse malignancies, including glioblastoma, hepatocellular carcinoma, pancreatic ductal adenocarcinoma, ovarian cancer, and acute myeloid leukemia [5] [7] [8]. This overexpression frequently correlates with advanced disease stage, metastasis, and poor patient survival. For instance, in pancreatic ductal adenocarcinoma, elevated eukaryotic translation initiation factor 4A-3 levels associate with malignancy parameters and shorter survival, while its genetic or pharmacological targeting inhibits tumor growth in vitro and in vivo by disrupting proliferation, migration, and colony formation [5].
The oncogenic mechanisms involve pleiotropic effects on ribonucleic acid homeostasis:
Beyond oncology, germline mutations in eukaryotic translation initiation factor 4A-3 cause Richieri-Costa-Pereira syndrome, an autosomal recessive disorder featuring craniofacial anomalies and limb defects [1] [4]. Furthermore, eukaryotic translation initiation factor 4A-3 disease mutations impair neuronal growth and axon tract development in cortical organoids, reflecting its conserved role in microtubule dynamics independent of exon junction complex functions [3].
Table 3: Oncogenic Pathways Driven by eukaryotic translation initiation factor 4A-3 Dysregulation
Pathway | Molecular Mechanisms | Associated Cancers |
---|---|---|
Splicing Dysregulation | Altered splicing of apoptosis regulators (e.g., BCL2 like 1); Production of oncogenic isoforms; Disrupted RNA binding protein networks | Pancreatic ductal adenocarcinoma, Acute myeloid leukemia, Glioblastoma |
Ribosome Biogenesis Stress (RiBi) | Impaired ribosomal RNA processing; R-loop accumulation; Ribosomal protein-mediated activation of p53 or other stress kinases | Acute myeloid leukemia, Hepatocellular carcinoma, Breast cancer |
mRNA Translation Control | Enhanced translation of cell cycle regulators and oncogenic transcripts via exon junction complex or direct RNA binding; Nonsense-mediated decay escape | Ovarian cancer, Gastric cancer, Colorectal cancer |
Non-coding RNA Stabilization | Binding and stabilization of pro-tumorigenic long non-coding ribonucleic acids/circular ribonucleic acids (e.g., long intergenic non-protein coding ribonucleic acid 00680, circular-matrix metallopeptidase 9, cancer susceptibility 2) | Glioblastoma multiforme, Breast cancer, Gastric cancer |
The critical role of eukaryotic translation initiation factor 4A-3 in these pathological contexts underscores its potential as a therapeutic target. The development of specific inhibitors, such as (R)-eukaryotic translation initiation factor 4A-3 inhibitor-2, represents a promising strategy to disrupt its oncogenic functions by selectively inhibiting its adenosine triphosphatase and helicase activities within the exon junction complex and beyond [1] [7] [8].
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